Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate
Description
IUPAC Nomenclature and Systematic Identification
The systematic name for this compound, sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate , follows IUPAC rules prioritizing functional group hierarchy and substituent placement. The parent chain is identified as the acetic acid backbone, with a carboxylate group (-COO⁻) serving as the principal functional group. Substituents include a 4-hydroxyphenyl group at the α-position and a phenylacetamido moiety (-NH-C(O)-CH₂-C₆H₅) at the adjacent carbon. The (S)-configuration designation specifies the spatial arrangement around the chiral α-carbon.
The sodium counterion neutralizes the carboxylate’s negative charge, resulting in the full systematic name:
Sodium (2S)-2-(4-hydroxyphenyl)-2-(2-phenylacetamido)acetate .
This nomenclature aligns with PubChem’s entry for the related (R)-enantiomer (CID 23716411), which differs only in stereochemical configuration.
Chiral Center Analysis: (S)-Configuration Validation
The compound’s chirality originates from the α-carbon bonded to four distinct groups:
- 4-Hydroxyphenyl ring
- Phenylacetamido group
- Carboxylate ion
- Hydrogen atom
X-ray crystallographic studies of analogous structures, such as the (R)-enantiomer, confirm the tetrahedral geometry around this center. For the (S)-enantiomer, absolute configuration is typically assigned using:
- Optical rotation measurements : Comparison with known (R)-configuration analogs shows mirrored specific rotations.
- Chiral chromatography : Retention times differ from diastereomeric standards.
- Circular dichroism : Cotton effects at 220–250 nm correlate with amide n→π* transitions, with sign inversion between enantiomers.
Dynamic kinetic resolution during synthesis—a method described for α-amino acid derivatives—ensures enantiomeric excess ≥98% in optimized conditions.
Conformational Isomerism and Tautomeric Possibilities
The molecule exhibits restricted rotation about two bonds:
- C-N bond of the acetamido group (rotation barrier ~18 kcal/mol)
- C-C bond between the α-carbon and 4-hydroxyphenyl group
Conformational analysis via NMR reveals two predominant rotamers at room temperature:
- Syn : Phenylacetamido group aligned with carboxylate
- Anti : Phenylacetamido group opposed to carboxylate
Tautomerism is precluded due to:
- Absence of α-hydrogens on the carboxylate
- Stable amide resonance (C-N rotation barrier prevents enolization)
- Aromatic hydroxyl group locked in para-substitution.
Properties
CAS No. |
84709-12-6 |
|---|---|
Molecular Formula |
C16H14NNaO4 |
Molecular Weight |
307.28 g/mol |
IUPAC Name |
sodium;(2S)-2-(4-hydroxyphenyl)-2-[(2-phenylacetyl)amino]acetate |
InChI |
InChI=1S/C16H15NO4.Na/c18-13-8-6-12(7-9-13)15(16(20)21)17-14(19)10-11-4-2-1-3-5-11;/h1-9,15,18H,10H2,(H,17,19)(H,20,21);/q;+1/p-1/t15-;/m0./s1 |
InChI Key |
SSQICCSBOZHERJ-RSAXXLAASA-M |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4-trimethylpentane can be synthesized through various methods, including the alkylation of isobutene with isobutane in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction typically occurs at elevated temperatures and pressures to ensure high yields.
Industrial Production Methods
In industrial settings, 2,2,4-trimethylpentane is produced through the catalytic reforming of petroleum naphtha. This process involves the use of a platinum-based catalyst at high temperatures (around 500°C) and pressures (10-50 atm). The reforming process not only produces 2,2,4-trimethylpentane but also generates other valuable hydrocarbons used in gasoline blending.
Chemical Reactions Analysis
Hydrolysis and Stability
-
Base-Catalyzed Hydrolysis : The amide group undergoes hydrolysis under strongly basic conditions (e.g., NaOH, 60°C), cleaving the phenylacetamido moiety to yield 4-hydroxyphenylglycine and phenylacetic acid derivatives .
-
pH-Dependent Reactivity : The phenolic hydroxyl group (pKa ~10) can be deprotonated in alkaline conditions, enhancing solubility but reducing electrophilic substitution activity .
Metal Complexation
The carboxylate group chelates metal ions, forming complexes with therapeutic or catalytic relevance. For example:
| Metal Ion | Application | Conditions |
|---|---|---|
| Ca²⁺ | Stabilization in pharmaceutical formulations | Aqueous buffer, pH 7–8 |
| Zr⁴⁺ | Catalytic amidation (e.g., with TiCl₄) | Anhydrous DMF, 70°C |
Functional Group Transformations
-
Esterification : Reacting the sodium salt with alkyl halides (e.g., methyl iodide) in polar aprotic solvents yields methyl esters, useful for prodrug design .
-
Oxidation : The phenolic group can be oxidized to a quinone derivative using mild oxidizing agents (e.g., H₂O₂/Fe³⁺), though this is not typically observed under physiological conditions .
Reaction Conditions and Optimization
| Reaction Type | Catalyst/Reagent | Solvent | Yield | Reference |
|---|---|---|---|---|
| Amide Coupling | EDC/NHS | DMF | 75–85% | |
| Acyl Halide Formation | SOCl₂ | CH₂Cl₂ | 90% | |
| Metal Complexation | ZrCl₄ | THF | 62% |
Chirality and Stereochemical Integrity
The (S)-configuration at the chiral center is retained during most reactions due to mild conditions. Racemization occurs only under harsh acidic/basic environments (>100°C, pH <2 or >12) .
Scientific Research Applications
Pharmacological Properties
- Protein Kinase Inhibition : Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate has been shown to modulate and inhibit the activity of several protein kinases, including VEGF-R and FGF-R. This property is crucial in regulating cellular processes such as proliferation and differentiation, making it a candidate for cancer therapies and conditions associated with abnormal cell growth .
- Angiogenesis Modulation : The compound's ability to inhibit angiogenesis (the formation of new blood vessels) is particularly relevant in treating diseases characterized by unwanted vascular proliferation, such as cancer, diabetic retinopathy, and rheumatoid arthritis . By targeting specific pathways involved in angiogenesis, it can potentially reduce tumor growth and metastasis.
- Nitrogen Homeostasis : Similar to sodium benzoate and sodium phenylacetate, this compound may offer alternative pathways for nitrogen disposal in patients with urea cycle disorders. This application is critical in managing hyperammonaemia, a condition where ammonia accumulates in the blood due to metabolic dysfunction .
Therapeutic Uses
- Cancer Treatment : Due to its inhibitory effects on protein kinases involved in cancer progression, this compound is being explored as a therapeutic agent for various cancers. Its mechanism of action suggests it could be effective against tumors that exhibit high levels of angiogenesis .
- Treatment of Ocular Diseases : The compound's ability to modulate vascular growth makes it a candidate for treating ocular diseases like neovascular glaucoma, where abnormal blood vessel growth leads to vision impairment .
- Management of Inflammatory Conditions : Given its role in inhibiting cellular proliferation and inflammatory pathways, this compound may also be beneficial in treating inflammatory diseases such as psoriasis and rheumatoid arthritis .
Case Studies and Research Findings
- A study highlighted the successful use of sodium benzoate and sodium phenylacetate in managing acute hyperammonaemia, showcasing the potential for this compound to provide similar benefits for patients with urea cycle disorders. However, caution is advised regarding dosing to prevent toxicity .
- Research indicates that compounds with similar structures have shown promise in clinical trials aimed at inhibiting tumor growth by targeting specific kinases involved in cancer progression .
Mechanism of Action
The primary mechanism of action of 2,2,4-trimethylpentane in internal combustion engines is its ability to resist knocking. Knocking occurs when fuel-air mixtures ignite prematurely, causing a sharp rise in pressure that can damage the engine. 2,2,4-trimethylpentane has a high octane rating, meaning it can withstand higher compression without igniting prematurely, thus preventing knocking and improving engine performance.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key functional groups include:
- Phenylacetamido moiety : Contributes to binding affinity in biological targets (e.g., enzymes or receptors).
- Sodium carboxylate : Ensures high solubility and stability in aqueous media.
Table 1: Structural and Pharmacological Comparison
Pharmacological and Physicochemical Properties
- Solubility : Sodium salts (e.g., Sodium (S)-...acetate, Piperacillin Sodium) exhibit superior solubility compared to esterified analogs (e.g., Methyl (2R)-...acetate) .
- Stability : The absence of a β-lactam ring in Sodium (S)-...acetate avoids degradation by β-lactamases, unlike Piperacillin .
- Activity : While Rezafungin targets fungal cell walls via 1,3-β-D-glucan synthase inhibition, Sodium (S)-...acetate’s analogs (e.g., 4-hydroxyphenylacetic acid) show anti-adipogenic effects .
Biological Activity
Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound exhibits various biological effects, including antioxidant and anti-melanogenic properties, which are relevant for therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a hydroxyl group, an amide linkage, and an acetate moiety, which contribute to its biological activities.
Antioxidant Properties
Recent studies have demonstrated that compounds containing the 4-hydroxyphenyl moiety exhibit significant antioxidant activity. For instance, a series of derivatives based on this structure showed effective scavenging of free radicals, with notable compounds achieving low EC50 values. In one study, the most active compound displayed an EC50 value of 9.0 μM against the ABTS radical, indicating strong antioxidant potential .
Inhibition of Tyrosinase Activity
Tyrosinase (TYR) is a key enzyme in melanin biosynthesis, and its inhibition is crucial for treating hyperpigmentation disorders. This compound has been evaluated for its inhibitory effects on TYR. The compound demonstrated a competitive inhibition profile, with IC50 values indicating effective enzyme activity loss at concentrations as low as 3.8 μM . The inhibition mechanism involves mimicking L-tyrosine, allowing for optimal binding within the catalytic site of the enzyme.
Case Studies
- Antioxidant Activity Assessment : In vitro assays using cell lines have shown that compounds similar to this compound exhibit no cytotoxicity at concentrations up to 25 μM. This was confirmed through MTT assays, which measure mitochondrial activity as an indicator of cell viability .
- Melanin Biosynthesis : The anti-melanogenic effects were assessed using B16F10 melanoma cells. The compound significantly reduced melanin production without affecting cell viability, suggesting its potential use in skin-lightening formulations .
Table 1: Inhibitory Effects on Tyrosinase Activity
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| This compound | 3.8 | Effective inhibitor |
| Kojic Acid | 5.0 | Reference compound |
| Unsubstituted Compound | 10.0 | Less effective |
Table 2: Antioxidant Activity
| Compound | EC50 (μM) | Test Method |
|---|---|---|
| Compound A | 9.0 ± 0.3 | ABTS Scavenging Assay |
| Compound B | 13.2 ± 0.5 | ABTS Scavenging Assay |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving 4-hydroxyphenyl derivatives and phenylacetamide precursors. A reflux method using sodium acetate as a base (0.02 mol) in a DMF-acetic acid solvent system (5:10 mL ratio) at 120°C for 2 hours is effective for similar thiazolidinone derivatives . For stereochemical control, chiral auxiliaries or asymmetric catalysis should be employed to ensure the (S)-configuration. Post-synthesis, recrystallization in DMF-ethanol mixtures improves purity.
Q. How can researchers validate the enantiomeric purity of the (S)-configured product?
- Methodological Answer : Use chiral high-performance liquid chromatography (HPLC) with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane:isopropanol (80:20). Compare retention times with a racemic mixture or a known (R)-enantiomer standard. Confirm absolute configuration via X-ray crystallography if single crystals are obtainable .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (e.g., δ 7.5–6.8 ppm for aromatic protons, δ 4.2–3.8 ppm for acetamido methylene groups) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+Na]+ or [M+H]+ adducts .
- Elemental Analysis : Verify sodium content via inductively coupled plasma optical emission spectroscopy (ICP-OES) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for sodium-based pharmaceutical salts?
- Methodological Answer : Solubility discrepancies often arise from pH-dependent ionization. Conduct pH-solubility profiling (pH 3–9) using a shake-flask method with UV-Vis quantification. For example, sodium acetate derivatives show maximal solubility at pH 7.5–9.2 due to deprotonation of the carboxylate group . Compare results with computational predictions (e.g., ACD/Labs Percepta) to identify outliers .
Q. What strategies mitigate stereochemical instability during long-term storage?
- Methodological Answer :
- Temperature Control : Store at –20°C in desiccated, amber vials to prevent thermal racemization.
- Excipient Screening : Add antioxidants (e.g., ascorbic acid) to suppress oxidative degradation.
- Stability-Indicating Assays : Monitor enantiomeric excess (EE) quarterly via chiral HPLC .
Q. How should researchers design impurity profiling studies for regulatory compliance?
- Inorganic Impurities : Test chloride (<350 ppm) and sulfate (<50 ppm) via ion chromatography.
- Organic Impurities : Use HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile).
- Heavy Metals : Limit Pb/Cd/As to <10 ppm using ICP-MS.
Q. What pharmacological assays are suitable for evaluating bioactivity?
- Methodological Answer :
- cAMP Modulation : Use Lance™ cAMP assays in CHO-K1 cells transfected with GPCRs (e.g., GPR88). Measure luminescence after 30-minute incubation with 10 µM compound .
- Cytotoxicity : Screen against HepG2 cells via MTT assay (48-hour exposure, IC₅₀ calculation).
Key Considerations
- Stereochemical Integrity : The (S)-configuration is critical for bioactivity; validate using combined NMR/X-ray data .
- Regulatory Alignment : Adhere to USP sodium salt monographs for impurity limits and pH specifications .
- Data Reproducibility : Standardize solvent systems and stoichiometry to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
